Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene itself is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate typically involves the bromination and chlorosulfonation of thiophene derivatives. One common method includes the bromination of ethyl thiophene-3-carboxylate followed by chlorosulfonation. The reaction conditions often involve the use of bromine and chlorosulfonic acid under controlled temperatures to ensure the selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of bromine and chlorosulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different thiophene derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate involves its interaction with various molecular targets. The bromine and chlorosulfonyl groups allow for selective binding and modification of biological molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-thiophenecarboxylate
- 2-Bromo-5-(chlorosulfonyl)thiophene
- Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate is unique due to the presence of both bromine and chlorosulfonyl groups, which provide distinct reactivity and potential for diverse applications compared to other thiophene derivatives .
Properties
Molecular Formula |
C7H6BrClO4S2 |
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Molecular Weight |
333.6 g/mol |
IUPAC Name |
ethyl 2-bromo-5-chlorosulfonylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H6BrClO4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3 |
InChI Key |
GOYZGVLSLXAONP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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